2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
Overview
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-a]pyridine structure have been found to exhibit inhibitory activities towards certain kinases .
Mode of Action
It’s known that triazolo[4,3-a]pyridine derivatives can bind to their target proteins, inhibiting their function . The specific interactions between this compound and its targets, and the resulting changes, would need further investigation.
Biochemical Pathways
Based on the inhibitory activities of similar compounds, it can be inferred that the compound might affect pathways involving its target proteins .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . Additionally, it interacts with adenosine receptors and myeloperoxidase, affecting their signaling pathways and enzymatic activities . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA, and intercalates between the base pairs, disrupting the DNA structure and inhibiting replication . This compound also inhibits enzymes like c-Met kinase by binding to their active sites, preventing substrate interaction and subsequent enzymatic activity . These molecular interactions lead to changes in gene expression and cellular functions, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It may undergo degradation in certain environments, leading to a decrease in its efficacy. Long-term studies have revealed that prolonged exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it affects the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazolopyridine moiety can be substituted with different functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: The compound may be used in the development of new materials and in various industrial processes.
Comparison with Similar Compounds
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other triazolopyridine derivatives, such as:
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their antiproliferative effects.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antibacterial activities.
Trazodone related compounds: These compounds have similar structural motifs and are used in the treatment of depression and anxiety disorders.
The uniqueness of this compound lies in its specific kinase inhibitory profile and its potential therapeutic applications in cancer treatment.
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWZIRLJATVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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